molecular formula C10H8N4O2S2 B2521431 N-(1,3-Benzothiazol-2-YL)-1H-imidazole-4-sulfonamide CAS No. 1491415-96-3

N-(1,3-Benzothiazol-2-YL)-1H-imidazole-4-sulfonamide

Cat. No. B2521431
CAS RN: 1491415-96-3
M. Wt: 280.32
InChI Key: HBVMULGURZVBCT-UHFFFAOYSA-N
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Description

Benzothiazoles are a class of heterocyclic aromatic compounds that contain a benzene ring fused to a thiazole ring . They are known for their pharmaceutical and biological activity and are used in a wide variety of applications .


Synthesis Analysis

The synthesis of benzothiazoles often involves the condensation of 2-aminothiophenol with aldehydes or ketones . This process can be carried out under various conditions, with different catalysts and solvents .


Molecular Structure Analysis

Benzothiazoles have a bicyclic structure with a benzene ring fused to a thiazole ring . The exact structure of “N-(1,3-Benzothiazol-2-YL)-1H-imidazole-4-sulfonamide” would depend on the specific arrangement and bonding of these components.


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including condensation with aldehydes or ketones to form 2-substituted benzothiazoles . The specific reactions that “N-(1,3-Benzothiazol-2-YL)-1H-imidazole-4-sulfonamide” can undergo would depend on its exact structure and the conditions under which the reactions are carried out.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1,3-Benzothiazol-2-YL)-1H-imidazole-4-sulfonamide” would depend on its exact structure. In general, benzothiazoles are stable compounds that can exist as colorless to pale yellow crystalline solids .

Scientific Research Applications

Antibacterial Agents

BT derivatives, including BTIS, have been explored for their antibacterial activity. In a recent study, novel N’- (1,3-benzothiazol-2-yl)-arylamides were synthesized and evaluated. Compounds C3, C5, C9, C13-15, and C17 showed promising activity against Staphylococcus aureus strains, with minimum inhibitory concentration (MIC) values ranging from 19.7 to 24.2 μM. Notably, compound C13, which contains a thiophene ring attached to the benzothiazole moiety via an amide linkage, exhibited maximum activity against S. aureus NCIM 5022 with an MIC of 13.0 μM .

Antifungal Properties

Benzothiazole derivatives, including BTIS, have been investigated for their antifungal potential. While specific studies on BTIS are limited, the broader class of BT compounds has demonstrated antifungal activity against various fungal pathogens .

Anticancer Research

BT derivatives have been studied for their potential as anticancer agents. Although BTIS itself lacks extensive research, other benzothiazole derivatives have shown promise in inhibiting cancer cell growth and inducing apoptosis .

Anticonvulsant Activity

The benzothiazole scaffold has been explored for its anticonvulsant properties. While BTIS’s role in this area remains unexplored, it could be a potential lead for further investigation .

Anti-Inflammatory Applications

Benzothiazoles, including BTIS, have been associated with anti-inflammatory effects. However, specific studies on BTIS’s anti-inflammatory activity are scarce .

Larvicidal and Adulticidal Effects

2-Aminobenzothiazoles, a subclass of BT derivatives, have been investigated for their larvicidal and adulticidal activities against Aedes aegypti mosquitoes. Although BTIS’s direct role in this context is not well-documented, it belongs to the same chemical family .

Mechanism of Action

The mechanism of action of benzothiazoles can vary widely depending on their exact structure and the biological system in which they are acting. Some benzothiazoles have been found to have antimicrobial, antifungal, and anticancer activities .

Safety and Hazards

The safety and hazards associated with “N-(1,3-Benzothiazol-2-YL)-1H-imidazole-4-sulfonamide” would depend on its exact structure and how it is used. Some benzothiazoles can cause skin and eye irritation and may be harmful if inhaled or swallowed .

Future Directions

The future directions for research on “N-(1,3-Benzothiazol-2-YL)-1H-imidazole-4-sulfonamide” would likely depend on its specific properties and potential applications. Given the wide range of biological activities associated with benzothiazoles, it could be of interest in the fields of medicinal chemistry and drug discovery .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1H-imidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2S2/c15-18(16,9-5-11-6-12-9)14-10-13-7-3-1-2-4-8(7)17-10/h1-6H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVMULGURZVBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-Benzothiazol-2-YL)-1H-imidazole-4-sulfonamide

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